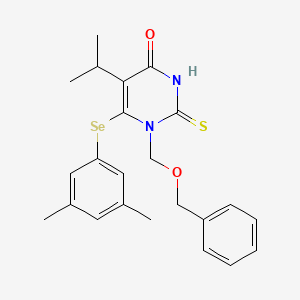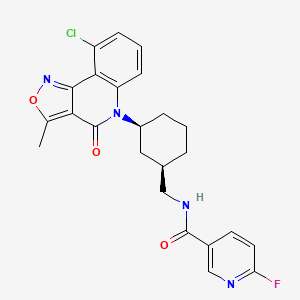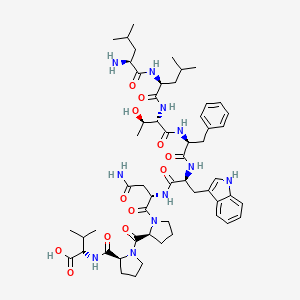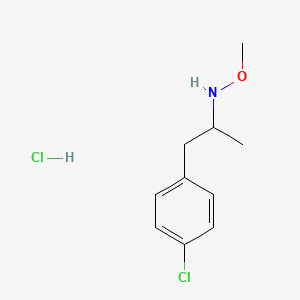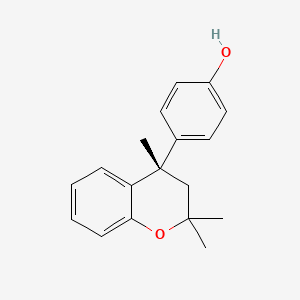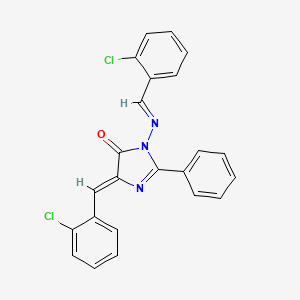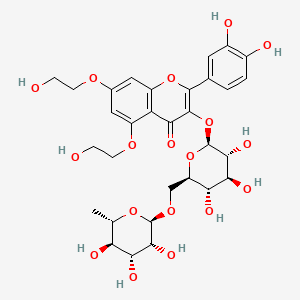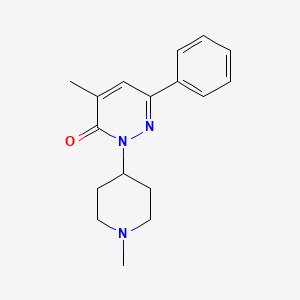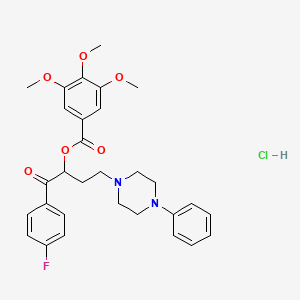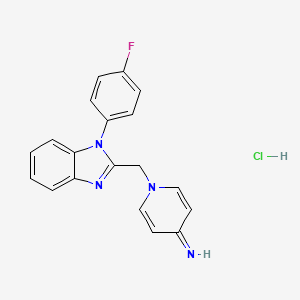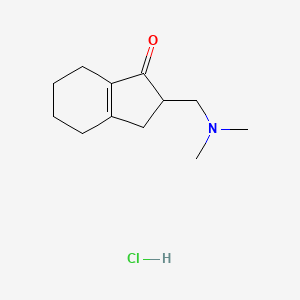
2-((Dimethylamino)methyl)-4,5,6,7-tetrahydro-1-indanone hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((Dimethylamino)methyl)-4,5,6,7-tetrahydro-1-indanone hydrochloride is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a dimethylamino group attached to a tetrahydroindanone core. The hydrochloride salt form enhances its solubility and stability, making it suitable for various experimental and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-((Dimethylamino)methyl)-4,5,6,7-tetrahydro-1-indanone hydrochloride typically involves the reaction of 4,5,6,7-tetrahydro-1-indanone with dimethylamine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then obtained by treating the resulting compound with hydrochloric acid.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its hydrochloride salt form.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different chemical properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Oxidized derivatives with different functional groups.
Reduction: Reduced forms of the compound with altered chemical properties.
Substitution: Substituted derivatives with new functional groups.
Applications De Recherche Scientifique
2-((Dimethylamino)methyl)-4,5,6,7-tetrahydro-1-indanone hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including its effects on cellular processes.
Medicine: Explored for its potential therapeutic applications, including its use as a pharmacological agent.
Industry: Utilized in the production of various chemical products and materials.
Mécanisme D'action
The mechanism of action of 2-((Dimethylamino)methyl)-4,5,6,7-tetrahydro-1-indanone hydrochloride involves its interaction with specific molecular targets and pathways. The dimethylamino group plays a crucial role in its activity, allowing it to interact with various biological molecules. The compound may modulate cellular processes by binding to receptors or enzymes, leading to changes in cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Dimethylamine hydrochloride: Shares the dimethylamino group but lacks the tetrahydroindanone core.
4,5,6,7-Tetrahydro-1-indanone: Lacks the dimethylamino group but shares the tetrahydroindanone core.
Uniqueness: 2-((Dimethylamino)methyl)-4,5,6,7-tetrahydro-1-indanone hydrochloride is unique due to the combination of the dimethylamino group and the tetrahydroindanone core. This unique structure imparts specific chemical and biological properties that are not observed in the individual components or other similar compounds.
Propriétés
Numéro CAS |
88364-15-2 |
|---|---|
Formule moléculaire |
C12H20ClNO |
Poids moléculaire |
229.74 g/mol |
Nom IUPAC |
2-[(dimethylamino)methyl]-2,3,4,5,6,7-hexahydroinden-1-one;hydrochloride |
InChI |
InChI=1S/C12H19NO.ClH/c1-13(2)8-10-7-9-5-3-4-6-11(9)12(10)14;/h10H,3-8H2,1-2H3;1H |
Clé InChI |
BCAIZEGDGTWLGA-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CC1CC2=C(C1=O)CCCC2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


